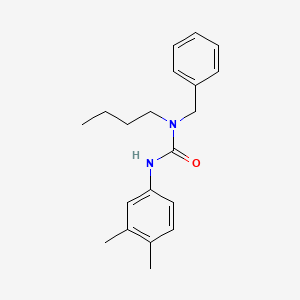
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-: is an organic compound with the molecular formula C₁₃H₂₆N₂O₂ It is a derivative of pentanamide, featuring additional ethyl, methyl, and morpholinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoyl chloride with 4-morpholinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. The morpholinylmethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- 2-Pentanamine, 4-methyl-
Comparison: Compared to similar compounds, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group. This group enhances its solubility and reactivity, making it more versatile in various applications. The ethyl and methyl substitutions also contribute to its distinct chemical properties, differentiating it from other pentanamide derivatives.
Propriétés
Numéro CAS |
88018-53-5 |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-N-(morpholin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-11(3)12(5-2)13(16)14-10-15-6-8-17-9-7-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
Clé InChI |
MRJWCQCVEVGALU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C(=O)NCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



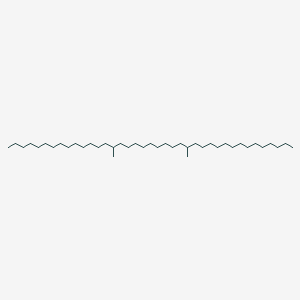

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)

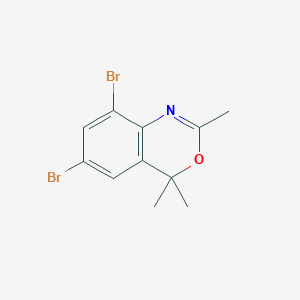
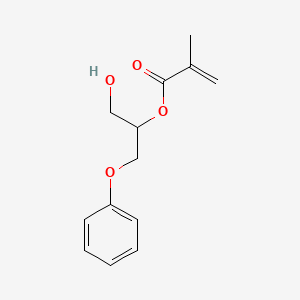
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
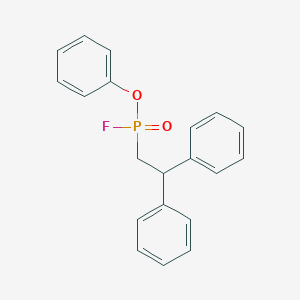

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
